

CAS 3274-53-1 properties and safety data

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Compound of Interest

Compound Name: *3,5-dimethyl-2-phenyl-1H-pyrrole*

CAS No.: 3274-53-1

Cat. No.: B6254229

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An In-Depth Technical Guide to **3,5-Dimethyl-2-phenyl-1H-pyrrole** (CAS 3274-53-1):
Properties, Synthesis, and Pharmaceutical Utility

Executive Summary

As a privileged scaffold in medicinal chemistry, the pyrrole ring is foundational to numerous blockbuster drugs, including statins and non-steroidal anti-inflammatory drugs (NSAIDs). **3,5-Dimethyl-2-phenyl-1H-pyrrole** (CAS 3274-53-1) is a highly functionalized, sterically shielded pyrrole derivative that serves as a critical building block and a Pharmaceutical Analytical Impurity (PAI) standard [2]. This whitepaper provides researchers and drug development professionals with a comprehensive analysis of its physicochemical properties, safety profile, and advanced synthetic methodologies, emphasizing atom-economical catalytic pathways.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical properties of CAS 3274-53-1 is paramount for predicting its behavior in biological systems and organic solvents. The presence of methyl groups at the C3 and C5 positions provides steric hindrance, which significantly increases the metabolic stability of the pyrrole core against oxidative degradation. Simultaneously, the C2 phenyl ring extends the conjugated

-system, altering its electronic profile and making it a valuable precursor for fluorophores.

Table 1: Quantitative Physicochemical Data [1]

Property	Value	Scientific Implication
Molecular Formula	C ₁₂ H ₁₃ N	Defines the basic stoichiometry and mass.
Molecular Weight	171.24 g/mol	Highly favorable for Lipinski's Rule of 5 (MW < 500).
Melting Point	71–74 °C	Indicates a stable crystalline solid at room temperature.
LogP	3.29	Optimal lipophilicity for passive cell membrane permeation.
Topological PSA	15.79 Å ²	Excellent potential for Blood-Brain Barrier (BBB) penetration.
Physical Form	Powder	Requires specific handling to prevent aerosolization.

Causality Insight: The LogP value of ~3.3 combined with a low Polar Surface Area (PSA) of 15.79 Å² suggests that derivatives built upon this specific scaffold will exhibit high lipophilicity and excellent central nervous system (CNS) penetrance. This makes CAS 3274-53-1 an ideal starting material for neuroactive drug discovery.

Safety, Handling, and Toxicological Data

As an active amine-containing aromatic compound, CAS 3274-53-1 exhibits moderate toxicity and requires stringent laboratory safety protocols [3].

Table 2: GHS Classification and Hazard Profile [3]

Hazard Code	Statement	Preventive Measure
H302	Harmful if swallowed	Do not eat, drink, or smoke when using this product.
H315	Causes skin irritation	Wear nitrile gloves (minimum 0.11 mm thickness).
H319	Causes serious eye irritation	Use tightly fitting safety goggles.
H335	May cause respiratory irritation	Handle exclusively within a certified Class II fume hood.

Self-Validating Handling Protocol: When weighing the powder, static electricity can cause the particles to aerosolize. To validate a safe transfer, utilize an anti-static weighing boat and monitor the balance for drift. If the balance reading fluctuates, static is present; discharge the environment using an anti-static gun before proceeding to prevent inhalation exposure (H335).

Advanced Synthetic Methodologies

Traditional syntheses of multisubstituted pyrroles (e.g., the Paal-Knorr reaction) often rely on 1,4-dicarbonyl compounds, which can be unstable or difficult to synthesize. Modern organic chemistry favors catalytic, atom-economical approaches. Below are two field-proven methodologies for synthesizing CAS 3274-53-1.

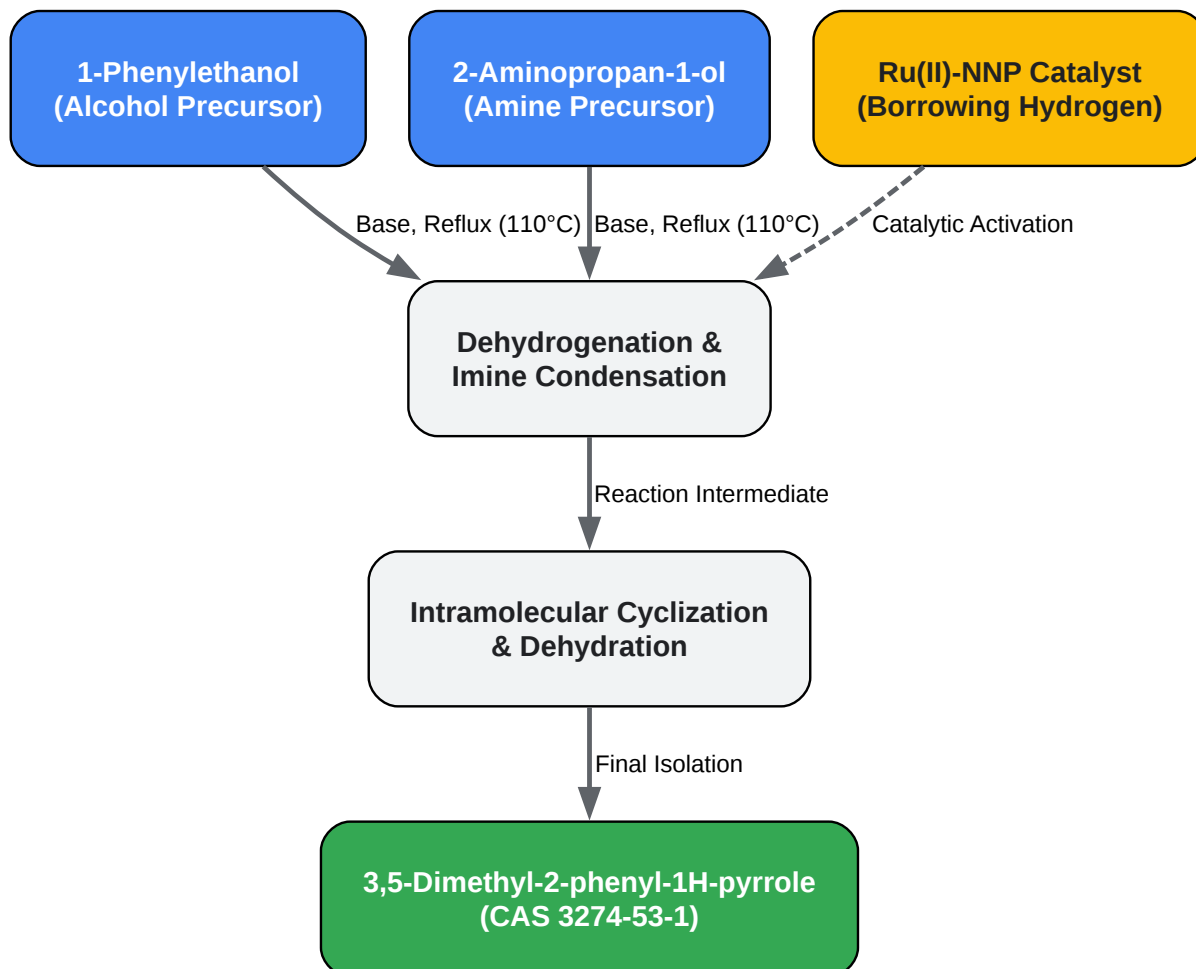
Method A: Ru(II)-NNP Catalyzed Dehydrogenative Coupling [4]

This "borrowing hydrogen" methodology utilizes readily available alcohols and amino alcohols, generating water as the only byproduct.

Step-by-Step Protocol:

- Inert Preparation:** Inside an argon-filled glovebox, charge a Schlenk tube with 1-phenylethanol (1.0 mmol), 2-aminopropan-1-ol (1.2 mmol), and the Ru(II)-NNP pincer catalyst (1-2 mol%). Causality: The inert atmosphere is critical because Ru(II) complexes are highly susceptible to oxidative deactivation by atmospheric oxygen.

- Reaction Initiation: Add potassium tert-butoxide (KOtBu, 1.2 equiv) and anhydrous toluene (2 mL). Seal the tube, remove it from the glovebox, and heat to 110 °C in an oil bath for 24 hours. Causality: The base facilitates the initial dehydrogenation of the alcohol, while heat drives the endothermic imine condensation.
- Validation Checkpoint 1 (TLC): After 24 hours, sample the mixture and run a Thin Layer Chromatography (TLC) plate (Hexane/Ethyl Acetate 4:1). The complete disappearance of the 1-phenylethanol spot (visualized via UV at 254 nm) validates the completion of the reaction.
- Workup: Cool the mixture to room temperature. Quench with distilled water (5 mL) and extract with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄.
- Validation Checkpoint 2 (NMR): Following solvent evaporation and silica gel purification, run a ¹H NMR (400 MHz, CDCl₃). The synthesis is validated by the presence of a broad singlet at
7.81 ppm (pyrrole N-H), a singlet at
5.85 ppm (C4-H), and two methyl singlets at
2.31 and 2.25 ppm.



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Fig 1: Ru(II)-Catalyzed Dehydrogenative Coupling Pathway for CAS 3274-53-1.

Method B: Reductive Cyclization of Nitrodienes [5]

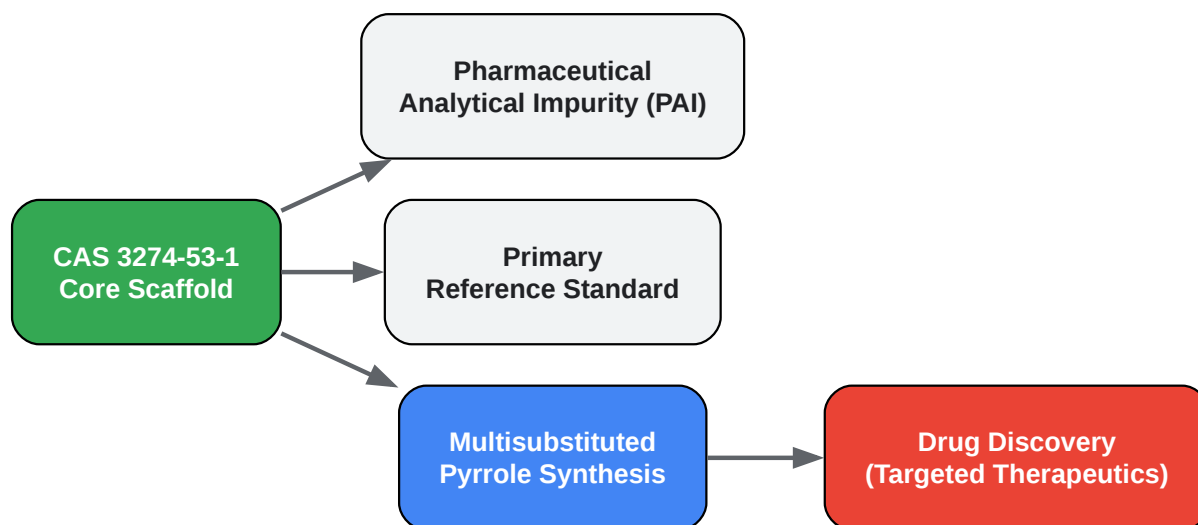
An alternative strategy involves the transition-metal-catalyzed reduction of nitrodienes using Carbon Monoxide (CO) as a mild reductant.

Step-by-Step Protocol:

- Preparation: Load the corresponding nitrodiene precursor into a high-pressure stainless-steel autoclave along with a palladium or ruthenium-based catalyst.
- Pressurization: Purge the vessel three times with Argon, then pressurize with CO gas to 30 bar. Causality: CO is chosen over H₂ gas because H₂ would indiscriminately reduce the diene double bonds. CO selectively reduces the nitro group to a nitrene/amine intermediate, which subsequently cyclizes.
- Validation Checkpoint (Pressure Monitoring): Heat the reactor to 120 °C. Monitor the internal pressure gauge. A gradual drop in pressure indicates CO consumption. The reaction is validated as complete when the pressure stabilizes and ceases to drop.
- Workup: Cool the reactor and carefully vent the excess CO gas through a scrubber system in a fume hood. Purify the resulting oil via column chromatography to yield CAS 3274-53-1.

Applications in Drug Discovery

Beyond its utility as a synthetic intermediate, CAS 3274-53-1 plays a critical role in pharmaceutical quality control. It is commercially utilized as a Pharmaceutical Analytical Impurity (PAI) and a primary reference standard [2]. During the pilot-scale synthesis of complex pyrrole-containing active pharmaceutical ingredients (APIs), thermal degradation or side reactions can generate **3,5-dimethyl-2-phenyl-1H-pyrrole** as an impurity. Having high-purity CAS 3274-53-1 allows analytical chemists to calibrate HPLC-MS/MS instruments, ensuring that impurity levels in the final drug product remain below the ICH (International Council for Harmonisation) safety thresholds.



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Fig 2: Downstream Pharmaceutical Applications and Utility of CAS 3274-53-1.

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